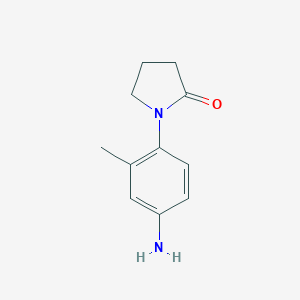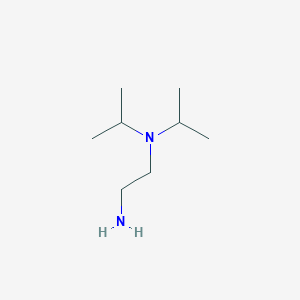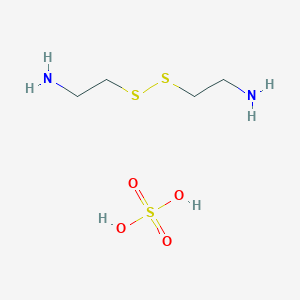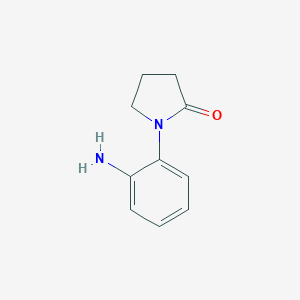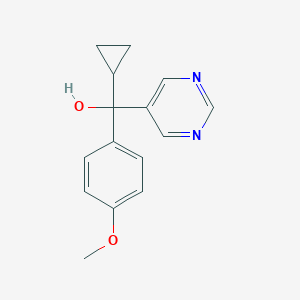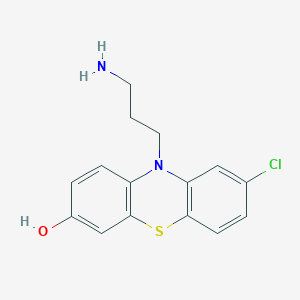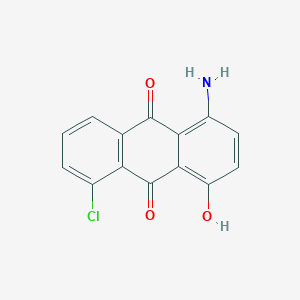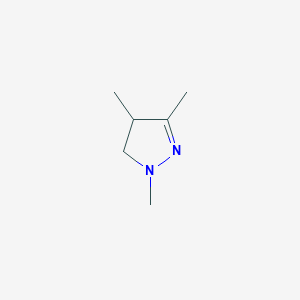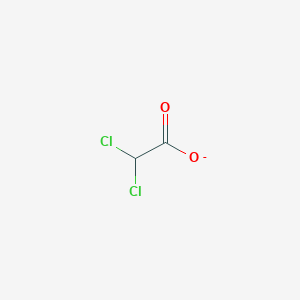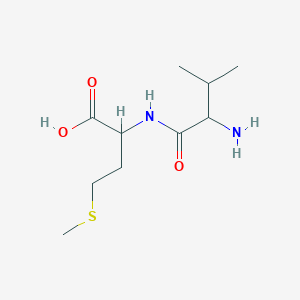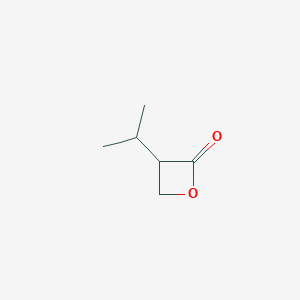
beta-Isopropyl-beta-propiolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Isopropyl-beta-propiolactone (BIPL) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a lactone derivative that is synthesized through a multistep process and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of beta-Isopropyl-beta-propiolactone is not fully understood, but it is believed to function by forming covalent bonds with amino groups in proteins and peptides. This cross-linking effect can lead to changes in the structure and function of the biomolecules, which can have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
Beta-Isopropyl-beta-propiolactone has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Additionally, beta-Isopropyl-beta-propiolactone has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-Isopropyl-beta-propiolactone in lab experiments is its ability to cross-link proteins and peptides, which can be useful in studying protein-protein interactions and protein structure. However, one limitation of using beta-Isopropyl-beta-propiolactone is its potential toxicity and the need for careful handling to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the use of beta-Isopropyl-beta-propiolactone in scientific research. One area of interest is its potential use in drug discovery, as it has been found to be an effective precursor for the synthesis of biologically active compounds. Additionally, further research is needed to fully understand the mechanism of action of beta-Isopropyl-beta-propiolactone and its potential applications in various fields of study, including biochemistry, pharmacology, and materials science.
Conclusion
In conclusion, beta-Isopropyl-beta-propiolactone is a complex lactone derivative that has various scientific research applications. Its unique properties, including its ability to cross-link proteins and peptides, make it a valuable tool in studying protein structure and function. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and other fields of study.
Synthesemethoden
The synthesis of beta-Isopropyl-beta-propiolactone involves a multistep process that starts with the reaction of propargyl alcohol with acetic anhydride. The resulting product is then reacted with sodium hydride and isopropyl bromide to obtain the intermediate product. This intermediate product is then treated with sodium hydroxide and acetic acid to yield beta-Isopropyl-beta-propiolactone. The process of synthesizing beta-Isopropyl-beta-propiolactone is complex and requires careful attention to detail to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Beta-Isopropyl-beta-propiolactone has various scientific research applications, including its use as a cross-linking agent for proteins, peptides, and other biomolecules. It has also been found to be an effective reagent for the synthesis of various organic compounds. Additionally, beta-Isopropyl-beta-propiolactone has been used as a precursor for the synthesis of biologically active compounds such as lactone derivatives.
Eigenschaften
CAS-Nummer |
10359-02-1 |
|---|---|
Produktname |
beta-Isopropyl-beta-propiolactone |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
3-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
RXDIFCRJKDATEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC1=O |
Kanonische SMILES |
CC(C)C1COC1=O |
Synonyme |
beta-Isopropyl-beta-propiolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



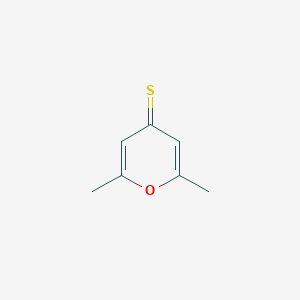
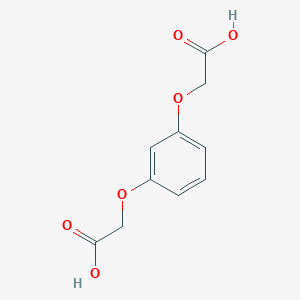
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
